molecular formula C6H2BrCl2N3 B1459695 3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine CAS No. 1379351-34-4

3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine

Cat. No. B1459695
CAS RN: 1379351-34-4
M. Wt: 266.91 g/mol
InChI Key: YVWHXAFRJVDXTH-UHFFFAOYSA-N
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Description

3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H2BrCl2N3 . It is a type of imidazopyridine, which is a fused bicyclic 5–6 heterocycle . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom and two chlorine atoms attached to an imidazo[1,2-a]pyrazine core .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .


Physical And Chemical Properties Analysis

The average mass of this compound is 266.910 Da and its monoisotopic mass is 264.880920 Da .

Biochemical Analysis

Biochemical Properties

3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, which can modulate their activity. For instance, this compound can act as an inhibitor for certain kinases, thereby affecting phosphorylation processes within the cell. Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and protein synthesis. The nature of these interactions is often dependent on the specific structure of the compound and the presence of halogen atoms, which can enhance binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, this compound can alter the phosphorylation state of various proteins, leading to changes in cell function and behavior. Additionally, this compound can affect gene expression by binding to nucleic acids, thereby modulating transcription and translation processes. These effects can result in alterations in cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases. This compound can bind to the active site of kinases, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can interact with nucleic acids, forming stable complexes that can interfere with transcription and replication processes. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and effects of this compound can vary over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These adverse effects are often related to the compound’s ability to interfere with critical cellular processes, such as DNA replication and protein synthesis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and influx transporters, which can influence its intracellular concentration and localization. Additionally, this compound can bind to various proteins within the cell, affecting its distribution and accumulation. These interactions can determine the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound can influence its ability to interact with specific biomolecules and exert its biological effects. For example, nuclear localization can enhance the compound’s ability to modulate gene expression, while mitochondrial localization can affect cellular metabolism and energy production .

properties

IUPAC Name

3-bromo-6,8-dichloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-10-6-5(9)11-4(8)2-12(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWHXAFRJVDXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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